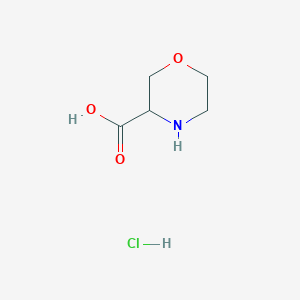
6-(2-ethoxyphenyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(2-ethoxyphenyl)pyridazin-3(2H)-one, or 6-EPP, is a synthetic compound with potential application in scientific research. It was first synthesized and characterized in 2019, and has since been studied for its potential use in a variety of fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-(2-ethoxyphenyl)pyridazin-3(2H)-one and its derivatives have been extensively studied for their synthesis and chemical properties. Shams (1984) focused on the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones as useful synthetic intermediates, leading to the formation of new hydrazides, hydrazidoyl chlorides, and nitrile imine species. This methodology provided a pathway to synthesize substituted tetrazines, triazoles, and oxadiazoles with pyridazin-3(2H)-one moiety (Shams, 1984).
Application in Organic Synthesis
Al-Kamali et al. (2014) used a similar compound, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, for the synthesis of novel thieno[2,3-c]pyridazines. This work highlighted the utility of pyridazin-3(2H)-one derivatives in organic synthesis, leading to compounds with potential antibacterial activity (Al-Kamali et al., 2014).
Potential in Juvenile Hormone Mimics
Miyake and Oguia (1992) conducted studies on 3(2H)-pyridazinone derivatives, discovering compounds with juvenile hormone-like activity, specifically inhibiting metamorphosis in certain insects. This suggests the potential application of these derivatives in agricultural pest control (Miyake & Oguia, 1992).
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(15)14-13-10/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFXXQXZXEUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-ethoxyphenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)


![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)


![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)





![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)